1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and an imidazolidin-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable aldehyde or ketone.
Coupling of the benzo[d][1,3]dioxole and pyrrolidine units: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Formation of the imidazolidin-2-one ring: This can be achieved through the cyclization of an appropriate urea derivative with the previously formed intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the function of microtubules, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to tubulin, preventing its polymerization and disrupting the mitotic spindle formation.
Comparison with Similar Compounds
Similar Compounds
Piperylin: A compound with a similar benzo[d][1,3]dioxole moiety but different functional groups.
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole structure and are studied for their anticancer properties.
Uniqueness
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one is unique due to its combination of the benzo[d][1,3]dioxole, pyrrolidine, and imidazolidin-2-one moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14-16-4-6-18(14)15(20)17-5-3-11(8-17)10-1-2-12-13(7-10)22-9-21-12/h1-2,7,11H,3-6,8-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODKVLTPHKMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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